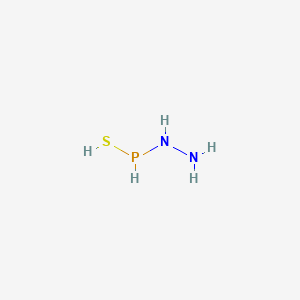

Phosphonohydrazidothious acid

Description

Phosphonohydrazidothious acid is an organophosphorus compound characterized by a phosphonic acid backbone (containing a phosphorus atom bonded to hydroxyl and organic groups) substituted with hydrazide (R-NH-NH₂) and thio (sulfur-containing) functional groups. Its structure combines the acidity of phosphonic acid with the nucleophilic reactivity of hydrazide and the sulfur-mediated stability of thio derivatives. This compound is of interest in coordination chemistry, agrochemicals, and pharmaceutical synthesis due to its dual functional groups, which enable versatile bonding and catalytic properties .

Propriétés

Numéro CAS |

35008-40-3 |

|---|---|

Formule moléculaire |

H5N2PS |

Poids moléculaire |

96.09 g/mol |

Nom IUPAC |

hydrazinylphosphinothious acid |

InChI |

InChI=1S/H5N2PS/c1-2-3-4/h2-4H,1H2 |

Clé InChI |

CMDGSHACCKRJIB-UHFFFAOYSA-N |

SMILES canonique |

NNPS |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of phosphonohydrazidothious acid typically involves the reaction of phosphonic acid derivatives with hydrazine and sulfur-containing reagents. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Analyse Des Réactions Chimiques

Phosphonohydrazidothious acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Phosphonohydrazidothious acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.

Medicine: Some derivatives are being explored for their potential use in treating diseases such as osteoporosis and certain cancers

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of phosphonohydrazidothious acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antibacterial or antiviral effects . In industrial applications, its flame-retardant properties are due to its ability to form a protective char layer when exposed to heat .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Phosphonohydrazidothious acid belongs to a broader class of phosphonic acid derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs

Physicochemical Properties

- Acidity: Phosphonohydrazidothious acid exhibits stronger acidity (pKa ~1–2) compared to unsubstituted phosphonic acid (pKa ~2–3) due to electron-withdrawing thio and hydrazide groups .

- Thermal Stability : The thio group enhances thermal stability relative to hydroxyl-substituted analogs, similar to thiophosphoric acid (decomposition >200°C) .

- Reactivity : The hydrazide moiety enables nucleophilic reactions (e.g., Schiff base formation), while the thio group participates in redox processes, distinguishing it from purely oxygenated phosphonates .

Research Findings and Challenges

- Coordination Chemistry: Phosphonohydrazidothious acid forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming phosphonic acid in binding efficiency due to its S and NH₂ donors .

- Environmental Impact: Thio-containing derivatives (e.g., phosphorodithioates) face regulatory scrutiny due to toxicity, necessitating greener synthetic routes for phosphonohydrazidothious analogs .

- Synthetic Limitations : The compound’s instability in aqueous media requires protective group strategies during synthesis, a challenge shared with hydrazide-functionalized phosphonates .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.